Methyl 4-(phenylethynyl)benzoate

Description

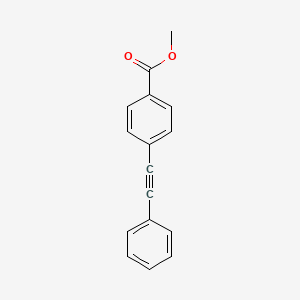

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-phenylethynyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMGFEKBYSHGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457647 | |

| Record name | methyl 4-(phenylethynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42497-80-3 | |

| Record name | methyl 4-(phenylethynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2-phenylethynyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Phenylethynyl Benzoate

Palladium-Catalyzed Cross-Coupling Reactions

The formation of the carbon-carbon triple bond in Methyl 4-(phenylethynyl)benzoate is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are favored for their efficiency and functional group tolerance under relatively mild conditions.

Sonogashira Coupling Protocols for this compound Synthesis

The Sonogashira reaction stands as a cornerstone for the synthesis of this compound. wikipedia.orgnih.gov This well-established cross-coupling method involves the reaction of a terminal alkyne (phenylacetylene) with an aryl halide (such as methyl 4-iodobenzoate (B1621894) or methyl 4-bromobenzoate) in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is typically conducted under basic conditions, using an amine like piperidine (B6355638), triethylamine (B128534), or pyrrolidine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.orgrsc.org

The general reaction scheme is as follows:

An aryl halide, for example, methyl 4-iodobenzoate, undergoes oxidative addition to the palladium(0) catalyst.

Concurrently, the copper(I) co-catalyst reacts with phenylacetylene (B144264) to form a copper(I) acetylide intermediate.

Transmetalation occurs, where the acetylide group is transferred from the copper to the palladium complex.

The final step is reductive elimination, which yields the product, this compound, and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. nih.gov

Recent advancements have focused on developing more environmentally benign protocols, such as performing the reaction in aqueous media using surfactants. rsc.org

Optimization of Catalytic Systems and Reaction Conditions

Significant research has been directed towards optimizing the Sonogashira coupling for the synthesis of compounds like this compound to maximize yield and efficiency. Key areas of optimization include the choice of catalyst, base, solvent, and reaction temperature.

One study investigated the use of surfactants in aqueous media to facilitate the reaction under mild conditions (40 °C). rsc.org The research compared the effectiveness of different surfactants, bases, and aryl halides. For the coupling of methyl 4-iodobenzoate with 1-octyne (B150090) (as a model alkyne), the cationic surfactant cetyltrimethylammonium bromide (CTAB) with piperidine as the base provided a high yield of 92%. rsc.org In contrast, using cesium carbonate as the base dramatically reduced the yield. rsc.org The choice of aryl halide also proved critical; aryl iodides consistently gave higher yields in shorter reaction times compared to aryl bromides. rsc.org

Table 1: Effect of Base and Surfactant on the Sonogashira Coupling of Methyl 4-iodobenzoate with 1-Octyne

| Entry | Surfactant | Base | Yield (%) |

|---|---|---|---|

| 1 | SDS | Piperidine | 85 |

| 2 | CTAB | Piperidine | 92 |

| 3 | SDS | Pyrrolidine | 81 |

| 4 | CTAB | Pyrrolidine | 75 |

| 5 | SDS | NEt3 | 87 |

| 6 | CTAB | NEt3 | 90 |

| 7 | SDS | Cs2CO3 | 21 |

| 8 | CTAB | Cs2CO3 | 10 |

Data sourced from a study on aqueous Sonogashira coupling. rsc.org Conditions: 0.08 mmol methyl 4-iodobenzoate, 0.1 mmol 1-octyne, 0.24 mmol base, 2.0 mol% Pd(PPh3)2Cl2, 0.8 mL surfactant (2.0 w/v% in H2O), 40 ºC, 4 h.

Alternative Synthetic Routes and Functional Group Transformations

While palladium catalysis is the dominant strategy, research into alternative metals and derivatization approaches offers potential future pathways for the synthesis of this compound and related structures.

Derivatization Strategies for Precursor Compounds

The synthesis of this compound inherently relies on the availability of suitable precursor compounds. The methyl benzoate (B1203000) portion of the molecule is commonly prepared through Fischer esterification of benzoic acid with methanol. The necessary halide functionality for the Sonogashira coupling is introduced to create precursors like methyl 4-iodobenzoate or methyl 4-bromobenzoate.

Another key precursor is phenylacetylene. In some synthetic approaches, a protected version of acetylene (B1199291), such as trimethylsilylacetylene, is used. wikipedia.orglibretexts.org This reagent is often more convenient to handle than acetylene gas. The trimethylsilyl (B98337) (TMS) group also prevents reaction at the wrong end of the alkyne and can be easily removed in situ or in a subsequent step to yield the terminal alkyne required for the coupling. wikipedia.orglibretexts.org

Furthermore, derivatization can be envisioned starting from a different functional group on the benzoate ring. For example, a precursor like methyl 4-(4-hydroxybutyl)benzoate can be synthesized and subsequently functionalized. prepchem.com While this specific example leads to a different final product, the principle of building a carbon chain and then transforming it (e.g., through elimination and other reactions to form an alkyne) represents a potential, albeit more complex, synthetic strategy.

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of Methyl 4-(phenylethynyl)benzoate provides detailed information about the electronic environment of the hydrogen atoms in the molecule. rsc.org

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic signals are observed: a singlet at approximately 3.93 ppm, which is attributed to the three protons of the methyl ester group (-OCH₃). rsc.org A complex multiplet appearing in the range of 7.33–7.40 ppm corresponds to the three protons of the monosubstituted phenyl ring. Another multiplet is observed between 7.50–7.57 ppm, which accounts for two protons of the same phenyl ring. rsc.org Two doublets are also present. The first, at around 7.59 ppm with a coupling constant (J) of 8.6 Hz, is assigned to the two protons on the benzoate (B1203000) ring that are ortho to the ester group. The second doublet, appearing at approximately 8.02 ppm with the same coupling constant (J = 8.6 Hz), corresponds to the two protons on the benzoate ring that are meta to the ester group. rsc.org

¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| 3.93 | s | 3H | -OCH₃ | |

| 7.33-7.40 | m | 3H | Phenyl-H | |

| 7.50-7.57 | m | 2H | Phenyl-H | |

| 7.59 | d | 2H | 8.6 | Benzoate-H (ortho to COOR) |

| 8.02 | d | 2H | 8.6 | Benzoate-H (meta to COOR) |

s = singlet, d = doublet, m = multiplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. For a related compound, ethyl 4-(phenylethynyl)benzoate, the ¹³C NMR spectrum shows distinct signals for the different carbon atoms. rsc.org For this compound, the expected signals would include those for the methyl ester carbon, the aromatic carbons, and the acetylenic carbons. The carbonyl carbon of the ester group typically appears significantly downfield. The quaternary carbons of the alkyne and the aromatic rings also have characteristic chemical shifts.

Advanced Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy techniques, such as IR and Raman, are instrumental in identifying the functional groups present in a molecule.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2216 | Weak | C≡C Stretch |

| 1734 | Strong | C=O Stretch (Ester) |

| 1493-1435 | Medium | Aromatic C=C Stretch |

| 1289, 1242 | Strong | C-O Stretch (Ester) |

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical reactivity and physical properties of methyl 4-(phenylethynyl)benzoate. These calculations provide a detailed picture of how electrons are distributed within the molecule and the nature of its molecular orbitals.

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic structure of this compound is characterized by a delocalized π-system extending across the phenyl ring, the ethynyl (B1212043) linkage, and the benzoate (B1203000) group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions and reactivity. In molecules of this type, the HOMO is typically centered on the more electron-rich phenylacetylene (B144264) portion, while the LUMO is often located on the electron-withdrawing methyl benzoate moiety. This separation of the frontier molecular orbitals is indicative of a charge-transfer character in the electronic excitations.

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the ester group are expected to be regions of high electron density, while the aromatic protons and the carbon atoms of the carbonyl group would be relatively electron-deficient.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations can predict the ¹H and ¹³C NMR spectra of this compound. For instance, experimental data shows specific chemical shifts for the protons and carbons in the molecule. rsc.org Computational models can replicate these shifts with a high degree of accuracy, aiding in the assignment of complex spectra. researchgate.net

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. Key vibrational frequencies include the C≡C stretching of the ethynyl group, the C=O stretching of the ester, and the various C-H and C-C stretching and bending modes of the aromatic rings. These predicted spectra can be compared with experimental spectra to confirm the molecular structure and identify characteristic functional groups. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are critical to its function and properties. Conformational analysis helps to identify the most stable arrangements of the atoms in space.

Investigation of Rotational Barriers around Ethynyl Linkages

The ethynyl linkage in this compound is relatively rigid, leading to a largely planar structure. However, rotation can occur around the single bonds connecting the phenyl and benzoate rings to the acetylene (B1199291) moiety. Computational studies can quantify the energy barriers associated with these rotations. The potential energy surface can be scanned by systematically changing the dihedral angles of these bonds to identify the transition states and the energy required to rotate the aromatic rings. This analysis provides insight into the molecule's flexibility and the likelihood of different conformations existing at room temperature.

Excited State Theoretical Characterization

The behavior of this compound upon absorption of light is governed by its excited electronic states. Time-dependent DFT (TD-DFT) is a widely used method for characterizing these excited states. nih.govnih.gov

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-visible spectroscopy. For a conjugated system like this compound, these transitions are typically of the π-π* type. The calculations also provide information about the oscillator strength of each transition, which relates to the intensity of the absorption.

Furthermore, theoretical characterization of the excited states can reveal their nature, such as whether they have significant charge-transfer character. This is particularly relevant for understanding the photophysical properties of the molecule, including its fluorescence and potential applications in optoelectronic materials. The study of related compounds shows that TD-DFT can provide good quantitative agreement with experimental absorption spectra. nih.gov

Modeling of Absorption and Emission Processes

The absorption and emission of light by this compound are governed by transitions between its electronic states. Computational models, particularly those based on TD-DFT, can simulate these processes with a reasonable degree of accuracy. The modeling of absorption involves calculating the vertical excitation energies from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). The emission process, or fluorescence, is modeled by calculating the energy difference between the optimized geometry of the first excited singlet state (S₁) and the ground state.

The choice of the functional and basis set is critical in TD-DFT calculations to obtain reliable results. For molecules with significant π-conjugation, such as this compound, hybrid functionals that incorporate a portion of the exact Hartree-Fock exchange are often employed.

Table 1: Representative Theoretical Data for a Generic Phenylethynyl Aromatic Ester

| Parameter | Description | Typical Calculated Value Range |

| λ_abs (max) | Wavelength of maximum absorption | 300 - 350 nm |

| f | Oscillator strength of the S₀ → S₁ transition | 0.8 - 1.2 |

| λ_em (max) | Wavelength of maximum emission (fluorescence) | 350 - 450 nm |

| Stokes Shift | Difference between λ_abs (max) and λ_em (max) | 50 - 100 nm |

| μ_g | Ground state dipole moment | 2 - 4 D |

| μ_e | Excited state dipole moment | 5 - 8 D |

Note: The values presented in this table are illustrative and based on typical results for structurally similar aromatic esters with a phenylethynyl moiety. Specific values for this compound would require dedicated computational studies.

Characterization of Excited Singlet and Triplet States

A comprehensive understanding of the photophysics of this compound requires the characterization of both its singlet and triplet excited states. The lowest excited singlet state (S₁) is typically a π-π* state, resulting from the promotion of an electron from a bonding π orbital to an antibonding π* orbital distributed across the conjugated system. This transition is generally characterized by a large oscillator strength, leading to strong absorption.

In addition to singlet states, triplet states (T₁, T₂, etc.) also play a crucial role, particularly in processes like phosphorescence and intersystem crossing (ISC). The energy and nature of the lowest triplet state (T₁) are of significant interest. The energy gap between the S₁ and T₁ states (ΔE_ST) is a key parameter that influences the efficiency of ISC.

Table 2: Key Parameters for Excited States of a Generic Phenylethynyl Aromatic Ester

| Parameter | Description | Typical Calculated Value Range |

| E(S₁) | Energy of the first excited singlet state | 3.5 - 4.1 eV |

| E(T₁) | Energy of the first excited triplet state | 2.5 - 3.0 eV |

| ΔE_ST | Singlet-triplet energy gap (S₁ - T₁) | 0.8 - 1.2 eV |

| Nature of S₁ | Predominant character of the S₁ state | π-π |

| Nature of T₁ | Predominant character of the T₁ state | π-π |

| SOC (S₁-T₁) | Spin-orbit coupling between S₁ and T₁ | 0.1 - 0.5 cm⁻¹ |

Note: These values are estimations for a representative molecule and would need to be confirmed by specific quantum chemical calculations for this compound.

The characterization of these excited states, including their energies, geometries, and electronic configurations, provides a foundation for predicting the photophysical behavior of this compound and for designing new materials with tailored optical properties.

Derivatives and Analogues of Methyl 4 Phenylethynyl Benzoate

Synthesis of Substituted Phenylethynylbenzoate Compounds

The primary method for synthesizing substituted phenylethynylbenzoate compounds is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of methyl 4-(phenylethynyl)benzoate derivatives, this typically involves the coupling of a substituted phenylacetylene (B144264) with a substituted methyl 4-halobenzoate, or vice versa.

The general synthetic approach can be summarized as follows:

Reaction Components:

An aryl halide (e.g., methyl 4-iodobenzoate (B1621894) or a substituted derivative).

A terminal alkyne (e.g., phenylacetylene or a substituted derivative).

A palladium catalyst, often in the form of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

A copper(I) co-catalyst, such as copper(I) iodide (CuI).

A base, typically an amine like triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA), which also serves as the solvent.

The Sonogashira reaction is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for creating a diverse library of substituted phenylethynylbenzoate compounds. rsc.orgscielo.org.mxnih.gov For instance, derivatives with electron-donating groups (e.g., methoxy (B1213986), N,N-dimethylamino) or electron-withdrawing groups (e.g., nitro, cyano) on either of the phenyl rings can be readily prepared using this methodology. rsc.org The reaction of 4-iodotoluene (B166478) with phenylacetylene yields 4-(phenylethynyl)toluene, demonstrating the formation of the core structure. rsc.org Similarly, π-conjugated phenylethynyl-2,1,3-benzothiadiazole derivatives are synthesized via the Sonogashira coupling of 4-bromo-2,1,3-benzothiadiazole (B1270332) with para-substituted phenylethynyl compounds. rsc.org

Impact of Substituent Effects on Electronic and Photophysical Properties

The introduction of substituents onto the phenylethynylbenzoate framework has a profound impact on the molecule's electronic structure and, consequently, its photophysical properties. These effects are primarily governed by the electron-donating or electron-withdrawing nature of the substituent and its position on the aromatic rings.

Electron-donating groups (EDGs), such as methoxy (-OCH₃) and N,N-dimethylamino (-N(CH₃)₂), increase the electron density of the π-system. This generally leads to a decrease in the energy of the highest occupied molecular orbital (HOMO) and a smaller HOMO-LUMO gap. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), decrease the electron density, lowering the energy of the lowest unoccupied molecular orbital (LUMO) and also reducing the HOMO-LUMO gap. rsc.org

These changes in the electronic energy levels directly influence the absorption and emission spectra of the compounds. A smaller HOMO-LUMO gap typically results in a bathochromic (red) shift in the absorption and fluorescence maxima. The magnitude of this shift is dependent on the strength of the donor or acceptor group. beilstein-journals.orgnih.gov

A study on π-conjugated phenylethynyl-2,1,3-benzothiadiazole derivatives, which share a similar conjugated system, provides a clear illustration of these principles. rsc.org The introduction of strong electron-donating groups like methoxy and N,N-dimethylamino leads to a pronounced solvatochromic behavior, where the emission wavelength is sensitive to the polarity of the solvent. rsc.org This is indicative of a significant intramolecular charge transfer (ICT) character in the excited state. Compounds with strong donor-acceptor character exhibit high fluorescence quantum yields in nonpolar solvents and lower yields in polar solvents. rsc.org In contrast, derivatives with weak electron-donating or electron-withdrawing groups show a weaker ICT character and the opposite trend in fluorescence quantum yields. rsc.org

Table 1: Effect of Substituents on the Photophysical Properties of Phenylethynyl-2,1,3-benzothiadiazole Derivatives

| Substituent (R) | Absorption Max (nm) in Toluene | Emission Max (nm) in Toluene | Fluorescence Quantum Yield (ΦF) in Toluene |

| -H | 380 | 485 | 0.03 |

| -CH₃ | 384 | 495 | 0.04 |

| -OCH₃ | 396 | 530 | 0.43 |

| -N(CH₃)₂ | 436 | 575 | 0.65 |

| -CF₃ | 381 | 480 | 0.02 |

| -CN | 385 | 482 | 0.02 |

| -NO₂ | 392 | 490 | 0.01 |

Data adapted from a study on phenylethynyl-2,1,3-benzothiadiazole derivatives, which demonstrates the general principles of substituent effects on similar conjugated systems. rsc.org

Design Principles for Modulating Molecular Properties

The predictable nature of substituent effects allows for the rational design of this compound derivatives with tailored molecular properties. The key design principle revolves around the concept of intramolecular charge transfer (ICT), which can be modulated by the strategic placement of electron-donating and electron-withdrawing groups.

By creating a "push-pull" system, where an EDG is placed on one end of the conjugated system and an EWG on the other, the ICT character can be significantly enhanced. rsc.org This approach is fundamental in the design of molecules for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes. For example, to achieve a red-shifted emission, one could synthesize a derivative with a strong donor, like a dimethylamino group, on the phenylacetylene ring and a strong acceptor, such as a cyano or nitro group, on the benzoate (B1203000) ring.

The following principles guide the design of these molecules:

Tuning Emission Wavelength: The emission color can be fine-tuned by varying the strength of the donor and acceptor groups. Stronger donor-acceptor pairs will result in a greater red-shift of the emission wavelength.

Modulating Fluorescence Quantum Yield: The efficiency of light emission can be controlled by the molecular design. As seen in the benzothiadiazole analogues, strong push-pull systems can exhibit high quantum yields, particularly in nonpolar environments. rsc.org

Controlling Solvatochromism: For applications requiring sensitivity to the local environment, such as fluorescent sensors, molecules with a strong ICT character can be designed to exhibit significant solvatochromism.

Enhancing Two-Photon Absorption: The extended π-conjugated system of these molecules can be engineered to enhance two-photon absorption cross-sections, a desirable property for applications in bioimaging and photodynamic therapy. This is often achieved by creating symmetric D-π-A-π-D or A-π-D-π-A structures.

By systematically applying these design principles, researchers can create a vast library of this compound derivatives with a wide range of precisely controlled electronic and photophysical properties, enabling their use in diverse scientific and technological fields.

Advanced Applications in Conjugated Materials and Organic Optoelectronics

Role as a Core Unit in Rigid-Rod Architectures

The defining characteristic of Methyl 4-(phenylethynyl)benzoate is its rigid, rod-like geometry. This inherent structural rigidity makes it an ideal candidate for the construction of rigid-rod polymers and oligomers. In these architectures, the repeating phenylethynylbenzoate units are linked together to form extended, linear chains. This linearity is crucial for achieving a high degree of molecular ordering in the solid state, a key factor in determining the electronic and optical properties of the material.

The incorporation of this compound into polymer backbones can lead to the formation of liquid crystalline phases. These phases, which exhibit properties of both liquids and solids, are characterized by long-range orientational order. Phenyl benzoate (B1203000) derivatives, in general, are known to exhibit nematic liquid crystal properties. This behavior is critical for applications where precise control over molecular alignment is required, such as in the fabrication of high-strength fibers and films, as well as in optical and electronic devices.

Potential in Extended π-Conjugated Systems for Functional Materials

The phenylethynyl group in this compound creates a highly effective π-conjugated system that can be extended through polymerization. The alternating single, double, and triple bonds along the polymer backbone allow for the delocalization of π-electrons, which is the basis for electrical conductivity and unique optical properties in these materials.

Oligo(p-phenyleneethynylene)s (OPEs), which share a similar structural motif, have been extensively studied for their photophysical properties. researchgate.net The ester group in this compound can be modified to tune the electronic properties and solubility of the resulting polymers, making them processable for various applications. The ability to create well-defined, monodisperse oligo(p-phenyleneethynylene)s highlights the potential for precise control over the material's properties at the molecular level. nih.gov

Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The extended π-conjugation and potential for high charge carrier mobility make materials derived from this compound interesting for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

In the context of OLEDs , the rigid backbone of polymers incorporating phenylethynylbenzoate units can lead to high photoluminescence quantum yields, a crucial parameter for efficient light emission. The ability to functionalize the molecule allows for the tuning of the emission color and the optimization of charge injection and transport properties. While direct use of this compound in commercial OLEDs is not widely documented, the fundamental properties of related π-conjugated systems are highly relevant. mdpi.comresearchgate.net

For Organic Solar Cells (OSCs) , the ordered structure of materials based on this compound could facilitate efficient exciton (B1674681) diffusion and charge separation, which are key processes for converting sunlight into electricity. The development of novel organic dyes and non-fullerene acceptors is a major focus in OSC research, and the phenylethynylbenzoate scaffold offers a versatile platform for designing new donor and acceptor materials. rsc.orgnih.gov

Integration into Advanced Functional Materials

The versatility of this compound extends beyond optoelectronics. Its rigid structure can be exploited to create materials with unique mechanical and thermal properties. For instance, rigid-rod polymers are known for their high tensile strength and thermal stability.

Furthermore, the ester functionality provides a handle for further chemical modifications, allowing for the integration of this core unit into more complex molecular architectures. This could include the synthesis of block copolymers where rigid phenylethynylbenzoate segments are combined with flexible polymer chains to create self-assembling nanostructures. nih.gov Such materials could find applications in areas like nanopatterning, drug delivery, and sensor technology.

Conclusion and Future Directions in Research

Synthesis and Characterization Advancements

The primary synthetic route to Methyl 4-(phenylethynyl)benzoate and related compounds is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Recent advancements in the Sonogashira coupling aim to develop more sustainable and efficient protocols. Research has explored conducting these reactions under milder conditions, such as in aqueous media using surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (B86663) (SDS). rsc.org These methods reduce the reliance on volatile organic solvents, aligning with the principles of green chemistry. Further research is focused on optimizing catalyst systems, including the use of palladium nanoparticles supported on materials like poly(N-vinylpyrrolidone)-grafted silica, to enhance catalyst recyclability and activity. scielo.br

The characterization of this compound and its derivatives is routinely performed using standard spectroscopic techniques.

Table 1: Spectroscopic Data for the Characterization of Phenylalkynyl Compounds

| Compound | 1H NMR (CDCl3, δ, ppm) | 13C NMR (δ, ppm) | Melting Point (°C) |

|---|---|---|---|

| 1-Methyl-4-(phenylethynyl)benzene | 2.38 (s, 3H), 7.16–7.18 (d, 2H), 7.32–7.37 (m, 3H), 7.43–7.45 (m, 2H) 7.51–7.55 (m, 2H) | 21.7, 88.9, 89.8, 120.4, 123.7, 128.3, 128.5, 129.3, 131.7, 131.8, 138.6 | 66-68 |

| Ethyl 4-(phenylethynyl)benzoate | 1.39–1.44 (t, 3H), 4.36–4.44 (q, 2H), 7.35–7.39 (m, 3H), 7.54–7.61 (m, 4H), 8.02–8.05 (m, 2H) | 14.5, 61.3, 88.9, 92.5, 122.9, 128.1, 128.6, 128.9, 129.7, 130.0, 131.7, 131.9, 166.3 | 74-76 |

Data sourced from supporting information of Sonogashira coupling reaction studies. rsc.org

Future advancements in characterization will likely involve more sophisticated techniques to probe the solid-state packing and morphology of materials derived from this compound, which are crucial for applications in electronics.

Expanding the Scope of Photophysical Applications

The extended π-conjugated system of this compound gives rise to interesting photophysical properties, such as fluorescence. These properties are highly tunable by modifying the substituents on the aromatic rings. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, leading to changes in its absorption and emission spectra.

This tunability opens up a wide range of potential applications. One promising area is in the development of fluorescent probes for bioimaging. nih.govrsc.org Analogous structures, such as derivatives of 2,1,3-benzothiadiazole, have shown potential as fluorophores for imaging lipid droplets in cancer cells. nih.govrsc.org The photophysical properties of these compounds, including high photostability and large Stokes shifts, are desirable for such applications. nih.gov By analogy, appropriately functionalized derivatives of this compound could be designed to target specific cellular components.

Another area of application is in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells. The rigid, linear structure of this compound makes it an attractive building block for conjugated polymers and small molecules that can self-assemble into well-ordered structures, facilitating charge transport.

Computational Insights Guiding Materials Design

Computational chemistry plays an increasingly important role in the design of new materials. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can predict the geometric and electronic properties of molecules like this compound with a high degree of accuracy.

These computational methods can be used to:

Predict photophysical properties: Calculations can estimate the absorption and emission wavelengths, as well as the quantum yields of fluorescence, for novel derivatives before they are synthesized in the lab. This allows for the rapid screening of large numbers of potential candidates for specific applications.

Understand structure-property relationships: By systematically varying the chemical structure in silico, researchers can gain a deeper understanding of how different functional groups influence the electronic and optical properties of the molecule.

Model intermolecular interactions: Computational simulations can provide insights into how molecules of this compound and its derivatives pack in the solid state. This is critical for predicting the charge transport properties of organic semiconductors.

Q & A

Q. What are the standard synthetic protocols for Methyl 4-(phenylethynyl)benzoate, and how are they validated?

The compound is typically synthesized via Sonogashira cross-coupling reactions. For example, Method B involves reacting aryl halides with terminal alkynes using palladium catalysts under inert conditions. Validation includes 1H-NMR (δ: 7.55–7.32 ppm for aromatic protons) and 13C-NMR (δ: 122.9–88.3 ppm for alkyne carbons and ester groups), alongside GC-MS (m/z = 256–258) to confirm purity and molecular weight .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C-NMR : Assigns aromatic protons (δ: 7.32–7.55 ppm) and distinguishes alkyne carbons (δ: 88.3–90.5 ppm) from ester carbonyls (δ: 166–168 ppm) .

- GC-MS : Confirms molecular ion peaks (m/z = 256–258) and fragmentation patterns .

- X-ray crystallography : Used for derivatives to resolve bond angles and crystal packing (e.g., tetramethylindan-ylethynyl analogs) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as an intermediate for:

- Bioconjugation : The alkyne group enables "click chemistry" for bioorthogonal reactions .

- Materials science : Used in polymer backbones or metal-organic frameworks (MOFs) due to rigid aromatic-alkyne motifs .

Q. What purification methods are recommended for this compound?

- Flash column chromatography : Silica gel with gradients of ethyl acetate/hexane removes unreacted starting materials .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives?

Discrepancies in NMR or MS data may arise from:

- Steric effects : Bulky substituents (e.g., tetrazinyl groups) alter chemical shifts; compare with literature analogs .

- Solvent interactions : CDCl3 vs. DMSO-d6 can shift proton signals; re-run spectra in standardized solvents .

- Isomerization : Monitor reaction conditions (e.g., light, temperature) to prevent unintended alkyne rearrangements .

Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound?

- Catalyst selection : Pd(PPh3)4 or Pd/C with CuI co-catalyst enhances alkyne coupling efficiency .

- Stoichiometry : Maintain a 1:1.2 ratio of aryl halide to terminal alkyne to minimize side reactions .

- Atmosphere control : Use N2/Ar to prevent oxidation of palladium intermediates .

Q. How does the compound’s stability vary under different conditions, and what decomposition products form?

- Oxidative conditions : KMnO4 oxidizes the alkyne to a diketone or carboxylic acid .

- Reductive conditions : H2/Pd-C reduces the alkyne to an alkane, while LiAlH4 selectively reduces esters to alcohols .

- Light exposure : UV light may induce [2+2] cycloaddition of the alkyne, forming dimers .

Q. How is the compound’s role in catalytic systems studied?

- Ligand design : The benzoate ester can coordinate to transition metals (e.g., Ru, Ir) for photocatalysis. Monitor coordination via IR (C=O stretch shifts) or X-ray absorption spectroscopy .

- Kinetic studies : Use in situ NMR or UV-vis spectroscopy to track catalytic turnover rates .

Q. How are crystal structures of derivatives analyzed to understand structure-property relationships?

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C≡C: ~1.20 Å) and packing motifs in tetramethylindan-ylethynyl derivatives .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, H-bonding) influencing thermal stability .

Q. How can researchers design derivatives with modified electronic or steric properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.